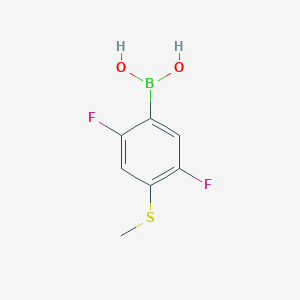

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-difluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKZJMNHOSAZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS 1451392-37-2), a valuable building block in medicinal chemistry and materials science. We present two robust synthetic strategies: a classical approach via halogen-metal exchange from a pre-functionalized aryl bromide and a more elegant, atom-economical route utilizing Directed ortho Metalation (DoM). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal synthetic route.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

This compound is a highly functionalized arylboronic acid derivative. Its utility primarily lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the construction of complex biaryl systems.[1] The unique electronic properties imparted by two electron-withdrawing fluorine atoms and an electron-donating methylsulfanyl group make it an attractive synthon for tuning the characteristics of target molecules.

The synthesis of such a polysubstituted aromatic ring requires precise control over regiochemistry. Two primary retrosynthetic disconnections are considered the most viable, as illustrated below.

Caption: Reaction scheme for Pathway A (placeholder images).

Chapter 3: Pathway B - Synthesis via Directed ortho Metalation (DoM)

This pathway offers an elegant and atom-economical alternative by activating a C-H bond directly, circumventing the need for a halogenated intermediate.

Principle and Regioselectivity

Directed ortho Metalation relies on a heteroatom-containing group (DMG) to coordinate a strong lithium base, thereby lowering the pKa of the adjacent ortho protons and directing deprotonation. [2]In the proposed starting material, 1,4-difluoro-2-(methylsulfanyl)benzene, the methylsulfanyl (-SMe) group can act as a DMG. [3]Furthermore, fluorine atoms are known to acidify ortho protons. The proton at the C5 position is ortho to both the -SMe group and the C4-fluorine, making it the most acidic proton and the prime target for lithiation.

Detailed Experimental Protocol: Directed Lithiation and Borylation

Materials:

-

1,4-Difluoro-2-(methylsulfanyl)benzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq, freshly distilled)

-

sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 eq)

-

Triisopropyl borate (B(OiPr)₃, 1.5 eq)

-

2 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, inert-atmosphere flask, add 1,4-difluoro-2-(methylsulfanyl)benzene (1.0 eq), anhydrous THF, and freshly distilled TMEDA (1.2 eq).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add s-butyllithium (1.2 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the solution at -78 °C for 2-3 hours.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Warming and Hydrolysis: Allow the reaction to warm to room temperature and stir overnight. Quench and hydrolyze the reaction with 2 M HCl as described in Pathway A.

-

Workup: Perform an extractive workup using diethyl ether, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product as detailed in Chapter 4.

Causality and Expertise:

-

Why s-BuLi and TMEDA? Directed C-H activation is more demanding than lithium-halogen exchange. sec-Butyllithium is a stronger base than n-BuLi. TMEDA is a bidentate ligand that chelates the lithium cation, breaking up alkyllithium aggregates and increasing the kinetic basicity of the system, which is essential for efficient deprotonation. [4][2]* Control of Regioselectivity: The convergence of directing effects from the -SMe group and activating effects from the ortho-fluorine atom provides a strong rationale for the selective deprotonation at the C5 position, leading directly to the desired product.

Chapter 4: Purification and Characterization

Crude arylboronic acids often contain residual starting materials and borinic acid byproducts. A robust acid-base extraction is a highly effective method for purification.

Purification Protocol:

-

Dissolve the crude product in diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer.

-

Separate the layers. The organic layer contains non-acidic impurities and can be discarded.

-

Cool the aqueous layer in an ice bath and re-acidify to pH ~1-2 with concentrated HCl. The pure boronic acid will precipitate out as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

Alternatively, the acidified aqueous layer can be extracted with fresh ethyl acetate, and the organic layer dried and concentrated to yield the pure product.

-

For ultimate purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.

Characterization Data (Expected):

-

¹H NMR: Expect signals for the aromatic protons, a singlet for the -SMe group (~2.5 ppm), and a broad singlet for the B(OH)₂ protons.

-

¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms, likely showing complex coupling.

-

¹³C NMR: Aromatic carbons will show characteristic C-F couplings. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass should be observed.

Chapter 5: Comparative Analysis and Recommendations

| Feature | Pathway A: Halogen-Metal Exchange | Pathway B: Directed ortho Metalation (DoM) |

| Starting Material | 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene | 1,4-Difluoro-2-(methylsulfanyl)benzene |

| Atom Economy | Lower (introduces and removes Br) | Higher (C-H activation) |

| Regioselectivity | Unambiguous (defined by precursor) | High (kinetically controlled, but potential for minor isomers) |

| Reagents | n-BuLi | s-BuLi / TMEDA (more reactive/hazardous) |

| Robustness | Generally very high and predictable | Can be substrate-sensitive; requires rigorous optimization |

| Cost/Availability | Bromo-precursor may be more expensive | Non-halogenated precursor is simpler and likely cheaper |

Senior Scientist Recommendation:

-

For guaranteed regiochemistry and process reliability , especially on a larger scale or for GMP synthesis, Pathway A is the recommended route, provided the brominated precursor is readily available. Its predictability minimizes the risk of isomeric impurities.

-

For exploratory chemistry, route scouting, and projects where atom economy is a primary driver , Pathway B represents a more modern and elegant approach. While it may require more initial optimization to perfect the lithiation conditions, its efficiency makes it a highly attractive alternative.

References

-

Grokipedia. Directed ortho metalation. [Link]

-

Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. [Link]

-

PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Del Grosso, A., Carrillo, J. A., & Ingleson, M. J. Regioselective Electrophilic Borylation of Haloarenes. Chemical Communications. [Link]

-

Snieckus, V. Directed ortho metalation. A survival guide. University of Waterloo. [Link]

-

Francis, C. L., et al. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

-

Clayden, J., Organ, M. G., & Worrall, C. Preparation of arylboronic acids by lithiation and borylation. In Organic Syntheses. [Link]

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

-

Dolbier, W. R., et al. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Taylor, D., et al. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. RSC Publishing. [Link]

-

Ingleson, M. J., et al. Borylation–Reduction–Borylation for the Formation of 1,4-Azaborines. Journal of the American Chemical Society. [Link]

-

Sakaki, S., et al. Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. Journal of the American Chemical Society. [Link]

-

Kim, S., et al. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]

- Google Patents.

- Google Patents.

-

Páv, O., et al. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. ResearchGate. [Link]

-

Taylor, D., et al. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. ResearchGate. [Link]

-

ResearchGate. Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. [Link]

-

Burgess, K., et al. 4,4-Difluoro-4-bora-3a,4a-diaza- s -indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations. ResearchGate. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Physicochemical properties of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Abstract

This compound is a specialized organoboron compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional substitution pattern—featuring a reactive boronic acid group, electron-withdrawing fluorine atoms, and a methylsulfanyl moiety—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, synthetic utility, and potential applications. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique reactivity of this molecule.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic chemistry, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed process enables the formation of carbon-carbon bonds, particularly for constructing biaryl systems that are prevalent in pharmaceuticals and functional materials.[1][2] The utility of a boronic acid is heavily influenced by the substituents on the phenyl ring, which modulate its electronic properties, stability, and steric profile.

This compound is a prime example of a strategically designed reagent. The fluorine atoms act as powerful electron-withdrawing groups and can form beneficial hydrogen bonds or block metabolic pathways in a drug discovery context. The methylsulfanyl group offers another point for chemical modification and influences the molecule's overall lipophilicity and electronic nature. This combination makes it a highly valuable intermediate for creating novel compounds with tailored biological or material properties.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and formulation.

Table 1: Key Compound Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2,5-Difluoro-4-(methylsulfanyl)phenyl)boronic acid |

| CAS Number | 1451392-37-2 |

| Molecular Formula | C₇H₇BF₂O₂S |

| Molecular Weight | 204.01 g/mol |

Table 2: Summary of Physicochemical Data

| Property | Value / Expected Behavior | Rationale & References |

|---|---|---|

| Physical Form | Expected to be a solid at room temperature. | Phenylboronic acids are typically crystalline solids.[3] |

| Melting Point | Data not publicly available. Expected to be >100°C. | Structurally related compounds like 4-(methylthio)phenylboronic acid and various difluorophenylboronic acids are high-melting solids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, DMSO, methanol, and ethyl acetate. | General solubility profile for functionalized phenylboronic acids used in organic synthesis.[4][5] |

| pKa | Data not publicly available. Estimated to be between 7.5 and 8.5. | The pKa of unsubstituted phenylboronic acid is ~8.8. The two electron-withdrawing fluorine atoms are expected to increase its Lewis acidity, thereby lowering the pKa.[6] |

Molecular Structure

The molecule's structure dictates its reactivity. The boronic acid group is a Lewis acid, capable of interacting with Lewis bases.[7] The two fluorine atoms ortho and meta to the boronic acid group exert a strong inductive electron-withdrawing effect, which can influence the transmetalation step in cross-coupling reactions. The para-methylsulfanyl group has a more complex electronic influence, capable of donating electron density through resonance but also possessing inductive properties.

Stability and Storage

Like many boronic acids, this compound is generally stable to air and moisture, a key advantage for its widespread use.[1] However, two primary degradation pathways must be considered:

-

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated under certain aqueous or acidic/basic conditions.

-

Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[8] This is a critical consideration in biological applications.

For long-term viability, the compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons, each exhibiting complex coupling to the fluorine atoms. A singlet corresponding to the three protons of the methylsulfanyl (-SCH₃) group would appear in the upfield region (typically ~2.5 ppm). The B(OH)₂ protons are often broad and may exchange with residual water, appearing over a wide chemical shift range.

-

¹⁹F NMR: Two distinct signals are expected, one for each of the chemically non-equivalent fluorine atoms, with their coupling providing structural confirmation.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to fluorine will appear as doublets due to C-F coupling. The chemical shifts will be heavily influenced by the attached heteroatoms.

-

¹¹B NMR: This technique is highly specific for the boron nucleus. A single, relatively broad resonance is expected, confirming the presence of the boronic acid. Its chemical shift can provide information about the coordination state of the boron atom and is useful for studying binding interactions with diols.[6]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Technique: Electrospray ionization (ESI) is a suitable soft ionization method for this compound, typically yielding the protonated molecular ion [M+H]⁺ or other adducts.[9]

-

Expected Mass: The high-resolution mass of the molecular ion should align precisely with the calculated value from its elemental formula (C₇H₇BF₂O₂S).

Experimental Protocol: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantifying boronic acids in complex matrices.

Objective: To develop a high-throughput method for the accurate quantification of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in methanol. Create a calibration curve by serial dilution of the stock solution with a 50:50 (v/v) methanol/water mixture.[10]

-

Chromatographic Separation:

-

HPLC System: Standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Acquisition: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition must be optimized empirically for the target analyte.

-

-

Data Analysis: Quantify the analyte by integrating the peak area from the MRM chromatogram and comparing it against the calibration curve. The method should demonstrate good linearity (R² > 0.99).[10]

Analytical Workflow Diagram

The following diagram outlines a comprehensive workflow for the characterization of the title compound.

Caption: Workflow for comprehensive analytical characterization.

Reactivity and Synthetic Utility

The primary value of this reagent lies in its application in C-C bond formation.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the cornerstone of its synthetic utility, coupling the arylboronic acid with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.[11][12]

General Reaction: Ar-B(OH)₂ + R-X --(Pd catalyst, Base)--> Ar-R

The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond, forming a Pd(II) complex.[2]

-

Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide.[1][2]

-

Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11]

Proposed Synthesis

A common and effective method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.

Experimental Protocol: General Synthesis via Lithiation-Borylation

-

Precursor Synthesis: The synthesis would begin with a suitable precursor, such as 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene.

-

Lithiation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the aryl bromide precursor in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78°C. Stir the reaction for 1-2 hours to ensure complete formation of the aryllithium species.[14]

-

Borylation: To the cold aryllithium solution, add triisopropyl borate dropwise. The reaction is highly exothermic and the temperature must be carefully controlled. Allow the mixture to slowly warm to room temperature and stir overnight.[14]

-

Hydrolysis (Workup): Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1N HCl). Adjust the pH to be acidic (pH 5-6) to facilitate hydrolysis of the borate ester to the boronic acid.[14]

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Caption: Plausible synthetic route to the title compound.

Applications in Research and Drug Development

The unique substitution pattern of this molecule makes it a valuable tool in several areas:

-

Drug Discovery: As a key building block for synthesizing biaryl compounds, which are privileged structures in many approved drugs.[1] The difluoro substitution can enhance metabolic stability and binding affinity, while the methylsulfanyl group provides a handle for further functionalization or can interact with specific protein residues.

-

Agrochemicals: The principles of rational drug design also apply to the development of new pesticides and herbicides, where fluorinated organic molecules play a crucial role.

-

Materials Science: Used in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals, where the electronic properties of the biaryl core are critical.

-

Biomedical Sensing: Phenylboronic acid-containing polymers can be used to create glucose-responsive materials for diabetes management or sensors for other biologically important diol-containing molecules.[15][16]

Safety and Handling

While boronic acids are generally less toxic than many other organometallic reagents, appropriate safety precautions are mandatory.

-

GHS Information: Based on similar compounds, it should be treated as a substance that may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized and synthetically valuable reagent. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the modulating effects of its fluoro and methylsulfanyl substituents, makes it a powerful tool for the construction of complex molecules. A thorough understanding of its physicochemical properties, analytical characterization, and handling requirements is essential for its successful application in pioneering research across the chemical and biomedical sciences.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

Sparrow Chemical. How to use mass spectrometry to analyze Phenylboronic Acid? - Blog. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry. [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PMC - NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

-

NIH. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

-

Supporting Information - RSC. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Fluoro-2-(methylthio)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnsparrowchemical.com [jnsparrowchemical.com]

- 10. sciex.com [sciex.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid (CAS No. 1451392-37-2). This document explores its chemical properties, provides a detailed, plausible synthetic route with step-by-step protocols, and elucidates its primary application in palladium-catalyzed cross-coupling reactions, supported by field-proven insights and methodologies.

Introduction and Core Compound Properties

This compound is a specialized building block of significant interest in medicinal chemistry and materials science.[1] The presence of two electron-withdrawing fluorine atoms, a sulfur-containing moiety, and a reactive boronic acid group makes it a versatile reagent for introducing a unique trifunctionalized phenyl ring into complex molecular architectures.[2] Boronic acids are valued for their stability, low toxicity, and exceptional utility in forming carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling.[3][4] The specific substitution pattern of this compound offers nuanced electronic and steric properties that can be exploited to fine-tune the pharmacological or material characteristics of a target molecule.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1451392-37-2 | |

| Molecular Formula | C₇H₇BF₂O₂S | |

| Molecular Weight | 204.00 g/mol | |

| Physical Form | Solid | [5] |

| Storage Temperature | Inert atmosphere, 2-8°C | [5] |

Strategic Synthesis Pathway

This multi-step approach is predicated on the principles of regioselectivity and functional group compatibility, ensuring a high-yielding and reproducible synthesis.

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Diazotization and Sandmeyer Reaction of 2,5-Difluoroaniline

The synthesis initiates with the conversion of the primary amine group of 2,5-difluoroaniline into a diazonium salt. This is a classic transformation achieved under cold acidic conditions using sodium nitrite.[6] The resulting diazonium salt is highly reactive and is immediately subjected to a copper(I) bromide-catalyzed Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry, providing an efficient method for installing a halogen, in this case, bromine, onto the aromatic ring by displacing the diazonium group as nitrogen gas.[7][8][9] The mechanism proceeds through a single-electron transfer from the copper(I) catalyst, generating an aryl radical which then abstracts a bromine atom from a copper(II) species.[10][11]

Detailed Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2,5-difluoroaniline (1.0 equiv.) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 equiv.).

-

Cool the suspension to 0-5°C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C.

-

Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in 48% HBr (1.5 equiv.).

-

Cool this catalyst solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into water and extract with diethyl ether or dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2,5-difluorobenzene. Purify via distillation or column chromatography.

-

Step 2: Nucleophilic Aromatic Substitution (SₙAr) for Thioether Installation

The electron-deficient nature of the 1-bromo-2,5-difluorobenzene ring, enhanced by the two fluorine atoms, makes it susceptible to nucleophilic aromatic substitution. The bromine atom can be displaced by a suitable sulfur nucleophile. Sodium thiomethoxide (NaSMe) is an excellent choice for this transformation, introducing the required methylsulfanyl group.

Detailed Experimental Protocol:

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2,5-difluorobenzene (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add sodium thiomethoxide (NaSMe, 1.5 equiv.).

-

Heat the reaction mixture to 80-100°C and monitor by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product, 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene, by silica gel column chromatography.

Step 3: Lithiation-Borylation to Form the Boronic Acid

The final step involves the conversion of the aryl bromide into the target boronic acid. This is efficiently achieved through a halogen-metal exchange (lithiation) followed by quenching with a boron electrophile.[12] At low temperatures, n-butyllithium (n-BuLi) readily displaces the bromine atom to form a highly reactive aryllithium intermediate. This intermediate is then trapped in situ by a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), to form a boronic ester.[13] Subsequent acidic workup hydrolyzes the ester to yield the final this compound.[14]

Detailed Experimental Protocol:

-

Dissolve the purified 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or diethyl ether in an oven-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equiv., typically a 1.6 M or 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour to ensure complete lithiation.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 equiv.) dropwise to the aryllithium solution, again keeping the temperature at -78°C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M HCl.

-

Stir vigorously for 1-2 hours to complete the hydrolysis of the boronic ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene motifs that are prevalent in pharmaceuticals and functional materials.[15][16]

The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Equipment:

-

This compound (1.2 equiv.)

-

Aryl bromide (Ar-Br, 1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)[15]

-

Solvent system (e.g., Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O)

-

Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere setup.

Step-by-Step Methodology:

-

To a Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

-

Heat the reaction mixture to 90-100°C with vigorous stirring. For microwave-assisted reactions, temperatures of 120-150°C for shorter durations (15-30 min) can be effective.[17]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude biaryl product by silica gel column chromatography.

Safety, Handling, and Storage

As a professional in the field, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines for the general class of arylboronic acids should be followed.[18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[20][21]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[22] In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[23][24][25] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5] Boronic acids can be hygroscopic and may undergo dehydration to form boroxines, so proper sealing is crucial.[23][26]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists. Its unique electronic and structural features make it an attractive building block for creating novel compounds in drug discovery and materials science. The synthetic and application protocols detailed in this guide are based on established, reliable chemical principles and provide a solid framework for the successful utilization of this compound in a research setting. By understanding the causality behind the experimental choices and adhering to rigorous safety standards, researchers can effectively leverage the potential of this specialized boronic acid.

References

-

Wikipedia. Sandmeyer reaction. [Link]

- Grokipedia. Sandmeyer reaction.

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- L.S.College, Muzaffarpur. Sandmeyer reaction.

- J&K Scientific LLC. Sandmeyer Reaction.

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

-

PMC - NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

- University of Bristol.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

-

ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

SlideShare. Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

Journal of the American Chemical Society. Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

PrepChem.com. Synthesis of 2,5-difluoroaniline. [Link]

-

EON Biotech. (2,5-Difluoro-4-methylsulfanyl-phenyl)boronicacid – (1451392-37-2). [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

University of Waterloo. Organic Acids Chemical Storage Sheet. [Link]

-

Chemsrc. This compound, pinacol ester Price. [Link]

- Google Patents.

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

PubChem. (2,5-Difluoro-1,4-phenylene)diboronic acid. [Link]

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

-

University of Toronto Scarborough. chemical handling and storage section 6. [Link]

-

NIH. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-2-(methylthio)phenylboronic acid | 861931-38-6 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. jk-sci.com [jk-sci.com]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. aksci.com [aksci.com]

- 22. fishersci.com [fishersci.com]

- 23. laballey.com [laballey.com]

- 24. alliancechemical.com [alliancechemical.com]

- 25. utsc.utoronto.ca [utsc.utoronto.ca]

- 26. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. Phenylboronic acids, in particular, have emerged as versatile intermediates, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1][2] This guide focuses on a specific, highly functionalized reagent, 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid , detailing its molecular characteristics and exploring its significance for researchers, medicinal chemists, and professionals in pharmaceutical development.

The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] The difluoro substitution pattern in this particular reagent, combined with the methylsulfanyl group, offers a unique electronic and steric profile, making it a valuable building block for creating novel chemical entities with therapeutic potential. Boronic acids and their derivatives are integral to a number of FDA-approved drugs, underscoring their therapeutic relevance.[4][5]

This document provides a comprehensive overview of the molecular structure and weight of this compound, alongside essential data for its practical application in a research setting.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized below. A precise understanding of these attributes is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| CAS Number | 1451392-37-2 | Sigma-Aldrich |

| Linear Formula | C₇H₇BF₂O₂S | Sigma-Aldrich |

| Molecular Weight | 204.01 g/mol | Calculated |

| Chemical Structure | See Figure 1 | - |

Figure 1: 2D Chemical Structure

Conceptual workflow for the synthesis of a substituted phenylboronic acid.

The reactivity of this compound is dominated by the boronic acid moiety. This group can participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming bi-aryl structures, which are prevalent in many biologically active compounds. [1]

Applications in Drug Discovery and Development

Phenylboronic acid-based functional materials are increasingly utilized for a range of biomedical applications, from cell imaging to drug delivery. [6][7]The unique ability of boronic acids to form reversible covalent bonds with diols makes them particularly useful for targeting glycoproteins, which are often overexpressed on the surface of cancer cells. [6] this compound serves as a specialized building block in discovery campaigns. Its distinct substitution pattern allows for the systematic exploration of chemical space around a lead compound. The difluoro substituents can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the drug's half-life. The methylsulfanyl group provides an additional vector for modification or can participate in key binding interactions within a protein's active site.

Handling and Storage

As with most boronic acids, proper handling and storage are crucial to maintain the integrity of the compound. Many boronic acids are sensitive to air and moisture and may be hygroscopic. [8] Safety and Handling Precautions:

-

Always handle in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Avoid inhalation of dust and contact with skin and eyes. [10]* In case of contact, rinse the affected area thoroughly with water. [11] Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry place.

-

To maintain product quality, refrigeration is often recommended. [9]* Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation. [8]

Conclusion

This compound is a highly valuable and specialized reagent in the medicinal chemist's toolbox. Its carefully designed molecular architecture provides a unique combination of functionalities that are advantageous for the development of novel therapeutics. A thorough understanding of its molecular structure, weight, and reactivity is paramount for its effective utilization in the synthesis of next-generation drug candidates. As the field of drug discovery continues to evolve, the demand for sophisticated and precisely functionalized building blocks like this will undoubtedly grow.

References

-

Chemsrc. (2019, September 10). This compound, pinacol ester Price. Retrieved from [Link]

- Google Patents. (2009, June 9). United States Patent.

-

PubChem. (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. Synthesis of the phenylboronic acids 25 and 27. Retrieved from [Link]

-

PubChem. 4-(Methylthio)phenylboronic acid. Retrieved from [Link]

-

PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. Retrieved from [Link]

-

PubChem. (2,5-Difluoro-1,4-phenylene)diboronic acid. Retrieved from [Link]

-

Gomes, P. A. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(17), 5357. Retrieved from [Link]

- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 9, 818957. Retrieved from [Link]

-

Pinto, R. M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. Retrieved from [Link]

-

Singh, R. K., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3639-3659. Retrieved from [Link]

-

American Elements. Organoboron. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 10(45), 10599-10604. Retrieved from [Link]

-

Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3125. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, offers a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing theoretical principles with data from analogous structures, this guide serves as a practical reference for the characterization and quality control of this compound.

Introduction

This compound is a versatile synthetic intermediate. The presence of multiple functional groups—a boronic acid, two fluorine atoms, and a methylsulfanyl group—on a phenyl ring makes it a valuable component in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. Accurate and thorough characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. This guide provides a detailed roadmap for interpreting the spectral data of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylsulfanyl group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine and boronic acid substituents.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 1H | Aromatic CH |

| ~7.2 - 7.4 | m | 1H | Aromatic CH |

| ~2.5 | s | 3H | -SCH₃ |

| ~8.0 (broad) | s | 2H | -B(OH)₂ |

Interpretation:

-

The two aromatic protons will appear as multiplets due to coupling with each other and with the adjacent fluorine atoms. The exact chemical shifts will depend on the solvent used.

-

The methylsulfanyl (-SCH₃) protons will appear as a sharp singlet around 2.5 ppm.

-

The boronic acid protons (-B(OH)₂) typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can be highly variable depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be significantly influenced by the attached fluorine atoms through C-F coupling.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d, JCF ≈ 250 Hz) | C-F |

| ~155 - 160 (d, JCF ≈ 250 Hz) | C-F |

| ~130 - 140 | Aromatic C-S |

| ~120 - 130 (d) | Aromatic C-H |

| ~115 - 125 (d) | Aromatic C-H |

| ~110 - 120 (broad) | C-B |

| ~15 | -SCH₃ |

Interpretation:

-

The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF).

-

The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

-

The carbon attached to the boronic acid group will likely be broad due to the quadrupolar nature of the boron nucleus.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for fluorinated compounds. It provides direct information about the fluorine environments.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity |

| -110 to -120 | m |

| -120 to -130 | m |

Interpretation:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts are relative to a standard like CFCl₃. The multiplicities will arise from coupling to each other and to the aromatic protons.

¹¹B NMR Spectroscopy

¹¹B NMR can confirm the presence and the coordination state of the boron atom.

Expected ¹¹B NMR Data:

| Chemical Shift (δ, ppm) | Appearance |

| +25 to +35 | Broad singlet |

Interpretation:

-

For a trigonal planar boronic acid, a broad signal in this region is characteristic. The broadness is due to the quadrupolar relaxation of the ¹¹B nucleus.[1]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

Figure 1. A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~2920 | Weak | C-H stretch (aromatic and methyl) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| 1350 - 1400 | Strong | B-O stretch |

| 1100 - 1200 | Strong | C-F stretch |

| ~700 | Medium | C-S stretch |

Interpretation:

-

A very prominent broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, which often participates in hydrogen bonding.[2]

-

The strong absorption due to the B-O stretch is a key indicator of the boronic acid functionality.[2][3]

-

Strong bands corresponding to the C-F stretching vibrations are also expected.[2]

Experimental Protocol: IR Data Acquisition

Figure 3. A general workflow for LC-MS analysis.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. By combining the structural details from NMR, the functional group information from IR, and the molecular weight confirmation from MS, a complete and unambiguous characterization of this important synthetic building block can be achieved. This guide provides the foundational knowledge and expected data to assist researchers in this analytical endeavor, ensuring the quality and reliability of their scientific work.

References

-

Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

-

Zare, R. N., et al. (n.d.). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Difluorophenylboronic acid - Optional[11B NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

- Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.

- Corn, R. M., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4037-4044.

-

PubChem. (n.d.). (2,5-Difluoro-1,4-phenylene)diboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

- MDPI. (2022). A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. Molecules, 27(18), 6041.

Sources

Reactivity profile of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

An In-Depth Technical Guide to the Reactivity Profile of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized organoboron compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a methylsulfanyl group, and the synthetically powerful boronic acid moiety—creates a nuanced reactivity profile. This guide provides an in-depth analysis of its chemical behavior, core applications, and field-proven protocols, designed to empower researchers in leveraging this reagent to its full potential. The strategic placement of its functional groups allows for the synthesis of complex molecular architectures with fine-tuned electronic and pharmacokinetic properties, making it an invaluable tool in the development of novel therapeutics and advanced materials.

Physicochemical and Structural Characteristics

A foundational understanding of a reagent begins with its physical and chemical properties. These attributes dictate storage, handling, and compatibility with various reaction systems.

| Property | Value |

| CAS Number | 1451392-37-2[1][2] |

| Molecular Formula | C₇H₇BF₂O₂S[2] |

| Molecular Weight | 204.00 g/mol |

| Appearance | Solid (Typically off-white to yellow powder) |

| Melting Point | 216 - 219 °C[3] |

| SMILES String | CS(C1=CC(F)=C(B(O)O)C=C1F) |

| InChI Key | InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)6(8(10)11)2-4(7)10 |

Analysis of the Reactivity Profile

The reactivity of this compound is a product of the interplay between its three key functional components: the boronic acid, the fluorine substituents, and the methylsulfanyl group.

-

The Boronic Acid Moiety (-B(OH)₂): As a Lewis acid, the boronic acid group is the primary reactive center for cross-coupling reactions.[4] Its most prominent role is in the palladium-catalyzed Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[5][6] This functional group can also form reversible covalent bonds with diols, a property increasingly exploited in chemical biology for sensing and drug delivery applications.[7]

-

Difluoro Substitution (C2 and C5 positions): The two fluorine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring. This has two major consequences:

-

Increased Lewis Acidity: The electron withdrawal enhances the acidity of the boron atom, which can influence the kinetics of the transmetalation step in cross-coupling reactions.

-

Modulation of Ring Electronics: The fluorines lower the pKa of the phenyl ring protons and can significantly alter the binding properties of the final molecule, often improving metabolic stability and binding affinity in drug candidates.

-

-

Methylsulfanyl Group (-SMe at C4 position): The sulfur-containing group introduces a counterbalancing electronic effect. While sulfur can be weakly electron-donating through resonance, its overall impact is complex. Critically, the lone pairs on the sulfur atom can potentially coordinate with the palladium catalyst, which may influence catalyst activity and regioselectivity in certain contexts. Its position para to the boronic acid and meta to the fluorine atoms creates a unique electronic environment that is distinct from more common phenylboronic acids.

This synergistic arrangement of electron-withdrawing and modulating groups makes the molecule less prone to protodeboronation under certain conditions and primes it for efficient participation in controlled cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of this reagent's utility is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryl compounds, which are prevalent scaffolds in pharmaceuticals and organic electronics.[6]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Workflow Overview

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide partner. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent and Base Addition: Add a solvent mixture, typically toluene and ethanol, followed by an aqueous solution of a base such as 2M sodium carbonate (Na₂CO₃) (3.0 equiv).

-

Causality: The base is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is required for the transmetalation step to proceed efficiently.[5] A biphasic solvent system helps to dissolve both the organic reagents and the inorganic base.

-

-

Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

-

Causality: Removing dissolved oxygen is paramount. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions.

-

-

Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Considerations for Deactivated Systems

Due to the electron-withdrawing fluorine atoms, this boronic acid can be considered moderately deactivated. For challenging couplings with electron-rich or sterically hindered aryl halides, protocol modifications may be necessary. Research has shown that a combination of Cesium Fluoride (CsF) as the base and Silver(I) Oxide (Ag₂O) as an additive can be highly effective for promoting reactions with inactive substrates.[8][9]

Applications in Drug Discovery

Boronic acids are a privileged functional group in medicinal chemistry. The first-in-class proteasome inhibitor, Bortezomib (Velcade®), validated boronic acids as effective pharmacophores.[4][10] They often serve as bioisosteres of carboxylic acids and can form reversible covalent bonds with serine residues in enzyme active sites.[4]

This compound is a valuable building block for constructing drug candidates where:

-

Metabolic Stability is Key: The fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Modulation of pKa is Required: The electronic properties of the substituted ring can be used to fine-tune the acidity or basicity of nearby functional groups to optimize target engagement.

-

Targeted Covalent Inhibition is Desired: While the boronic acid itself can be the warhead, it is more commonly used to build the scaffold of a molecule that may contain other reactive groups.

Safety and Handling

As with all laboratory chemicals, proper handling is essential to ensure safety.

-

Hazards: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[3][11] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability and to maintain product quality, refrigeration is recommended.[11][12]

References

- SAFETY D

- This compound | 1451392-37-2. ChemicalBook.

- SAFETY D

- This compound | 1451392-37-2. Sigma-Aldrich.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. (2024). ChemOrgChem via YouTube.

- United States P

- Phenylboronic acid - SAFETY D

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals.

- Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Medicinal Chemistry.

Sources

- 1. This compound | 1451392-37-2 [m.chemicalbook.com]

- 2. This compound | 1451392-37-2 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid: From Synthesis to Application in Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, fluorinated organic molecules hold a privileged position. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, arylboronic acids are indispensable tools, primarily for their versatility in carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling. The compound 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid (CAS No. 1451392-37-2) represents a confluence of these two powerful motifs. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methylsulfanyl group—offers a nuanced electronic profile, making it a valuable synthon for accessing complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and application of this important building block, with a particular focus on its role in the development of novel antibacterial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1451392-37-2[1] |

| Molecular Formula | C₇H₇BF₂O₂S |

| Molecular Weight | 204.01 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF |

Historical Context and Discovery

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted phenylboronic acids often relies on the borylation of an organometallic intermediate. A common and effective strategy involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide, followed by quenching with a trialkyl borate ester and subsequent hydrolysis. This general approach is adaptable for the synthesis of this compound, as outlined in the patent literature.

The logical flow for a plausible synthetic route is depicted in the diagram below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology adapted from analogous preparations of fluorinated phenylboronic acids.[2][3][4]

Materials:

-

1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene (1.0 equivalent) and anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. The formation of the aryllithium intermediate is the critical step. The low temperature is essential to prevent side reactions.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Following the addition, the mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronic ester.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x). The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford pure this compound.

Application in Drug Development: A Case Study in Antibacterial Research

The primary documented application of this compound is as a crucial intermediate in the synthesis of novel dihydropyridinone inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are validated targets for antibacterial drugs, as their inhibition disrupts bacterial DNA replication and repair, leading to cell death. The fluoroquinolone class of antibiotics, for instance, targets these enzymes.[5]

The dihydropyridinone scaffold represents a newer class of compounds aimed at these targets, potentially overcoming existing resistance mechanisms. In the synthesis described in patent WO2013179271A1, this compound is utilized in a Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of a C-C bond between the boronic acid and a suitable aryl or heteroaryl halide.

The role of this compound in this context is to introduce the 2,5-difluoro-4-(methylsulfanyl)phenyl moiety into the final drug candidate.

Caption: Role of the boronic acid in Suzuki-Miyaura coupling.

The choice of this specific boronic acid is deliberate. The fluorine atoms can enhance binding to the target enzymes and improve metabolic stability, while the methylsulfanyl group can be a site for further functionalization or can contribute to the overall electronic properties and solubility of the final compound.

Conclusion and Future Perspectives